4-amino-2-(butylthio)-N-methylbenzamide
Description
Contextualization within Substituted Benzamide (B126) Chemistry and Thioether Analogues
Substituted benzamides are a well-established class of compounds with a broad spectrum of biological activities. The benzamide moiety serves as a versatile scaffold in medicinal chemistry, with derivatives exhibiting properties ranging from antiemetic and antipsychotic to anti-inflammatory and anticancer. The specific substitutions on the benzene (B151609) ring and the amide nitrogen are crucial in determining the compound's pharmacological profile.
The incorporation of a thioether (-S-) linkage, as seen in the proposed butylthio group at the 2-position, is a common strategy in drug design. Thioethers are known to influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. tandfonline.comresearchgate.net The sulfur atom can participate in various non-covalent interactions, including hydrogen bonding and van der Waals forces, which can enhance the affinity of a molecule for its target receptor or enzyme. tandfonline.com
Significance of 4-amino-2-(butylthio)-N-methylbenzamide as a Biochemical Research Tool
While no specific research on this compound has been published, its structural components suggest it could be a valuable tool in biochemical research. The 4-amino group, in particular, is a key feature in many biologically active molecules and can serve as a handle for further chemical modification or as a critical pharmacophoric element. For instance, aminobenzamide derivatives are being investigated for their potential as antitumor agents. nih.govnih.gov The presence of both a hydrogen bond donor (the amino group) and acceptor (the amide carbonyl), along with the lipophilic butylthio group, could enable this compound to interact with a variety of biological macromolecules.
Overview of Aminobenzamide Derivatives in Scholarly Inquiry and Their Research Potential
Aminobenzamide derivatives have garnered significant attention in scholarly research due to their diverse pharmacological activities. nih.govresearchgate.netresearchgate.net For example, certain o-aminobenzamide derivatives have shown promise as potent agents against gastric carcinoma. nih.gov The research into these compounds often involves modifying the substituents on the aromatic ring and the amide nitrogen to optimize their activity and pharmacokinetic properties. The introduction of a butylthio group, as in our theoretical compound, represents a rational design strategy to explore new chemical space and potentially discover novel biological activities within this class of molecules.
Hypothetical Physicochemical Properties
The following table presents a set of hypothetical physicochemical properties for this compound, estimated based on its structure and the properties of similar compounds.
| Property | Hypothetical Value |
| Molecular Formula | C12H18N2OS |
| Molecular Weight | 238.35 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 150-155 °C |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |
| pKa (of the amino group) | ~4.5 |
Potential Research Findings
While no concrete research findings exist for this compound, studies on related aminobenzamide and thioether-containing compounds provide a basis for speculation on its potential biological activities.
Anticancer Activity: Given that many aminobenzamide derivatives exhibit anticancer properties, it is plausible that this compound could be investigated for similar activity. nih.govnih.gov The thioether moiety could enhance cellular uptake and target engagement.
Enzyme Inhibition: The benzamide scaffold is a known "privileged structure" that can be adapted to inhibit various enzymes. The specific arrangement of functional groups in this compound might allow it to act as an inhibitor for kinases, proteases, or other enzyme classes.
Antimicrobial Properties: Some aminobenzamide derivatives have been explored for their antimicrobial effects. nih.govresearchgate.net The lipophilic nature of the butylthio group could facilitate the compound's ability to penetrate microbial cell membranes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-butylsulfanyl-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-3-4-7-16-11-8-9(13)5-6-10(11)12(15)14-2/h5-6,8H,3-4,7,13H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZBXADTWPUFQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(C=CC(=C1)N)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Amino 2 Butylthio N Methylbenzamide
Strategies for Benzamide (B126) Core Construction with N-Methyl Amide Formation
The formation of the N-methylbenzamide core is a fundamental step in the synthesis. This can be achieved through various amidation reactions or by selective N-methylation of a pre-existing amide.
Amidation Reactions in the Synthesis of N-Methylbenzamide Derivatives
The direct formation of an amide bond between a carboxylic acid and an amine is a common and versatile method. In the context of synthesizing N-methylbenzamide derivatives, this involves the reaction of a suitably substituted benzoic acid with methylamine (B109427).
One straightforward approach is the direct condensation of a benzoic acid derivative with methylamine. While this reaction can be driven by heating to remove water, the formation of an unreactive ammonium carboxylate salt can be a significant hurdle. To overcome this, coupling agents are frequently employed to activate the carboxylic acid. Reagents like dicyclohexylcarbodiimide (DCC) can facilitate the formation of the amide bond under milder conditions by converting the carboxylic acid into a better leaving group, which is then readily attacked by methylamine.
Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride. The reaction of the corresponding benzoyl chloride with methylamine is a highly efficient method for forming the N-methyl amide bond. This method is often preferred for its high yields and rapid reaction rates.
| Method | Reactants | Key Reagents/Conditions | Advantages | Disadvantages |
| Direct Thermal Condensation | Substituted Benzoic Acid, Methylamine | High Temperature (>100°C) | Atom economical | Requires high temperatures, potential for side reactions |
| Coupling Agent-Mediated Amidation | Substituted Benzoic Acid, Methylamine | DCC, EDC, etc. | Milder reaction conditions, high yields | Coupling agent and byproducts need to be removed |
| Acyl Chloride Route | Substituted Benzoyl Chloride, Methylamine | Base (e.g., triethylamine, pyridine) | High reactivity, excellent yields | Requires an extra step to prepare the acyl chloride |
Selective N-Methylation Techniques for Amide Moieties
An alternative strategy involves the formation of a primary benzamide followed by selective methylation on the nitrogen atom. This approach can be advantageous if the starting material is a primary amide or if direct amidation with methylamine proves to be low-yielding.
Selective N-methylation of amides can be challenging due to the potential for O-alkylation of the tautomeric imidic acid form. However, various methods have been developed to achieve high N-selectivity. Traditional methods often employ strong bases like sodium hydride (NaH) followed by treatment with a methylating agent such as methyl iodide (MeI). The choice of solvent and reaction conditions is crucial to favor N-alkylation over O-alkylation.
More recently, milder and more selective methods have been developed. For instance, the use of (chloromethyl)dimethylchlorosilane in a multi-step sequence involving an intramolecular rearrangement has been shown to be effective for the selective N-methylation of amides. Another approach utilizes tetramethylammonium fluoride (TMAF) as a direct and selective methylating agent for a variety of amides, offering operational simplicity and a wide scope.
| N-Methylation Technique | Methylating Agent | Base/Promoter | Key Features |
| Classical Alkylation | Methyl iodide (MeI), Dimethyl sulfate (DMS) | Strong bases (e.g., NaH, KHMDS) | Widely used, but can suffer from poor selectivity |
| Silyl-mediated Methylation | (Chloromethyl)dimethylchlorosilane | Fluoride source (e.g., CsF) | High N-selectivity through a cyclic intermediate |
| TMAF-mediated Methylation | Tetramethylammonium fluoride (TMAF) | - | Direct and selective, mild conditions |
Incorporation of the Butylthio Substituent
The introduction of the butylthio group at the C-2 position of the benzene (B151609) ring is a critical transformation that requires regioselective control.
Thiomethylation and Alkylsulfanylation Approaches to Benzamide Scaffolds
The direct introduction of a thioether group onto a benzene ring can be achieved through several methods. For electron-rich aromatic systems, electrophilic substitution with a sulfur electrophile is possible. However, for less activated or deactivated rings, other strategies are necessary.
A powerful method for the regioselective thiolation of benzoic acids is the use of transition metal catalysis. For example, a rhodium(III)-catalyzed carboxylate-directed ortho-selective thiolation process has been developed. rsc.org This method utilizes the carboxylic acid group to direct the C-H activation and subsequent thiolation to the ortho position. The reaction of a benzoic acid derivative with a disulfide, such as dibutyl disulfide, in the presence of a rhodium catalyst can provide the 2-(butylthio)benzoic acid derivative in good yields.
Regioselective Introduction of the Butylthio Group at the C-2 Position
A plausible synthetic route to 4-amino-2-(butylthio)-N-methylbenzamide would likely start from a precursor that allows for the regioselective introduction of the butylthio group. A common strategy involves starting with a molecule that has a leaving group at the desired position. For instance, a 2-halobenzoic acid derivative can undergo nucleophilic aromatic substitution with butanethiol or its corresponding thiolate. The reactivity of the halide is dependent on the other substituents on the ring; electron-withdrawing groups in the ortho and para positions generally facilitate this reaction.
Considering the final product, a logical starting material would be 2-chloro-4-nitrobenzoic acid. The reaction of this substrate with butanethiol in the presence of a base would lead to the formation of 2-(butylthio)-4-nitrobenzoic acid. The nitro group at the para position activates the ortho-chloro substituent towards nucleophilic substitution.
Amination Procedures for the Benzene Ring
The final key step in the synthesis is the introduction of the amino group at the C-4 position. The most common and reliable method for achieving this is through the reduction of a nitro group.
Starting from a 4-nitro-substituted benzamide derivative, the nitro group can be selectively reduced to an amino group using a variety of reducing agents. The choice of the reducing agent is critical to ensure the compatibility with other functional groups present in the molecule, such as the thioether and the amide.
Commonly used methods for nitro group reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. This method is generally clean and high-yielding. However, care must be taken as some sulfur-containing compounds can poison the catalyst.
Alternatively, chemical reduction methods are widely employed. Reagents such as tin(II) chloride (SnCl2) in hydrochloric acid, iron powder in acetic acid, or sodium dithionite (Na2S2O4) are effective for the reduction of aromatic nitro groups. These methods are often tolerant of a wider range of functional groups. For instance, the reduction of a nitrobenzamide with iron powder in an ethanol-water mixture is a well-established procedure.
| Reduction Method | Reducing Agent | Conditions | Advantages | Considerations |
| Catalytic Hydrogenation | H2, Pd/C or PtO2 | Pressurized hydrogen | Clean reaction, high yields | Potential for catalyst poisoning by sulfur compounds |
| Metal/Acid Reduction | Fe/AcOH, SnCl2/HCl | Acidic conditions | Cost-effective, reliable | Requires neutralization during workup |
| Sodium Dithionite | Na2S2O4 | Aqueous or alcoholic solvent | Mild conditions | Can sometimes be less efficient for sterically hindered nitro groups |
By carefully selecting and sequencing these synthetic methodologies, it is possible to efficiently construct the target molecule, this compound, with good control over regioselectivity and functional group transformations.
Advanced Synthetic Techniques for this compound and Analogues
The construction of complex benzamide derivatives such as this compound necessitates the use of advanced synthetic techniques that offer high efficiency, selectivity, and functional group tolerance. These methods often involve catalytic systems and innovative technologies to overcome the challenges associated with multi-step syntheses.
Catalytic Approaches in Aminobenzamide Synthesis
Catalytic methods are at the forefront of modern organic synthesis, providing efficient pathways to complex molecules like aminobenzamides. Palladium-catalyzed cross-coupling reactions, for instance, are powerful tools for the formation of carbon-nitrogen and carbon-sulfur bonds, which are key structural features of the target molecule.
Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, offers a versatile method for the synthesis of anilines from aryl halides. This reaction could be envisioned for the final step in the synthesis of this compound, by coupling an appropriate aryl halide precursor with an ammonia equivalent. The choice of palladium catalyst and ligand is critical for achieving high yields and selectivity, especially in the presence of other potentially reactive functional groups like the thioether.
Furthermore, palladium catalysts are instrumental in aminocarbonylation reactions, where an aryl halide is reacted with carbon monoxide and an amine to form a benzamide. This approach could potentially be used to construct the N-methylbenzamide moiety directly from a suitably substituted aryl halide.
The following table summarizes some catalytic approaches relevant to the synthesis of aminobenzamides and their precursors.
| Catalyst System | Reaction Type | Application in Synthesis of this compound |
| Palladium with phosphine ligands | Buchwald-Hartwig Amination | Formation of the 4-amino group from a 4-halo precursor. |
| Palladium with specific ligands | Aminocarbonylation | Direct formation of the N-methylbenzamide from an aryl halide. |
| Copper catalysts | Thioetherification | Introduction of the butylthio group onto the aromatic ring. |
Clean Synthesis Technologies for Benzamide Derivatives
In recent years, there has been a significant push towards the development of "clean" or "green" synthesis technologies that minimize waste, reduce energy consumption, and utilize less hazardous materials. These principles are highly applicable to the synthesis of benzamide derivatives.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. In the context of benzamide synthesis, microwave heating can significantly accelerate the amide bond formation step, which can be sluggish under conventional heating. For example, the direct amidation of a carboxylic acid with an amine can be achieved in minutes under microwave irradiation, compared to several hours with traditional methods. This rapid and efficient heating makes microwave-assisted synthesis a highly attractive option for the preparation of this compound.
Enzymatic Synthesis:
Biocatalysis, utilizing enzymes to mediate chemical transformations, offers an environmentally benign alternative to traditional chemical methods. Lipases are a class of enzymes that have been successfully employed for the synthesis of amides. These enzymes can catalyze the aminolysis of esters or the direct condensation of carboxylic acids and amines under mild reaction conditions, often in aqueous or solvent-free systems. The high selectivity of enzymes can also be advantageous in complex molecules with multiple functional groups, potentially avoiding the need for protecting groups. The use of an appropriate lipase could be explored for the final amidation step in the synthesis of the target molecule.
The table below highlights some clean synthesis technologies applicable to benzamide synthesis.
| Technology | Principle | Advantages in Benzamide Synthesis |
| Microwave-Assisted Synthesis | Rapid and uniform heating | Reduced reaction times, higher yields, fewer side products. |
| Enzymatic Synthesis (e.g., Lipases) | Biocatalysis | Mild reaction conditions, high selectivity, environmentally friendly. |
| Solvent-Free Reactions | Reactions conducted without a solvent | Reduced waste, simplified work-up, lower environmental impact. |
Advanced Spectroscopic and Structural Elucidation of 4 Amino 2 Butylthio N Methylbenzamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum of 4-amino-2-(butylthio)-N-methylbenzamide is predicted to provide key information about the number of different types of protons and their neighboring environments. The aromatic region would be expected to show signals corresponding to the three protons on the benzene (B151609) ring. Based on data from analogous compounds like 2-butylthioaniline, the butylthio group acts as a weak electron-withdrawing group in a simple aniline (B41778) system, which would influence the chemical shifts of the aromatic protons. researchgate.net The amino group (NH₂) would likely appear as a broad singlet. The N-methyl group would present as a doublet, coupled to the amide proton. The butyl group would exhibit a characteristic pattern: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the sulfur atom.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Aromatic H | 6.5 - 7.5 | m | - |
| Amine NH₂ | 4.0 - 5.0 | br s | - |
| Amide NH | 7.5 - 8.5 | q | ~5 |
| N-CH₃ | ~2.8 | d | ~5 |
| S-CH₂-(CH₂)₂-CH₃ | ~2.9 | t | ~7 |
| S-CH₂-CH₂-CH₂-CH₃ | ~1.6 | sextet | ~7 |
| S-(CH₂)₂-CH₂-CH₃ | ~1.4 | quintet | ~7 |
| S-(CH₂)₃-CH₃ | ~0.9 | t | ~7 |
Note: These are predicted values based on analogous structures and general chemical shift ranges. Actual experimental values may vary.
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. It is predicted that this compound would display 12 distinct signals, corresponding to the 11 carbon atoms of the main structure plus the four carbons of the butyl group. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing thioether and amide functionalities. The carbonyl carbon of the amide is expected to be the most downfield signal.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | ~170 |
| Aromatic C-NH₂ | 145 - 150 |
| Aromatic C-S | 135 - 140 |
| Other Aromatic C | 115 - 130 |
| N-CH₃ | ~26 |
| S-CH₂-(CH₂)₂-CH₃ | ~32 |
| S-CH₂-CH₂-CH₂-CH₃ | ~31 |
| S-(CH₂)₂-CH₂-CH₃ | ~22 |
| S-(CH₂)₃-CH₃ | ~14 |
Note: These are predicted values based on analogous structures and general chemical shift ranges. Actual experimental values may vary.
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. libretexts.org For this compound, COSY would show correlations between the adjacent protons of the butyl group, confirming their sequence. It would also show a cross-peak between the N-H of the amide and the N-methyl protons. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu Each protonated carbon would show a cross-peak with its attached proton(s), allowing for the unambiguous assignment of the carbon signals for the N-methyl group, the butyl group, and the protonated aromatic carbons. youtube.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₂H₁₈N₂OS), the molecular ion peak [M]⁺ would be expected at m/z 238.
The fragmentation pattern upon electron impact ionization can be predicted based on the functional groups present. Common fragmentation pathways for alkylthio compounds include cleavage of the C-S bond and rearrangements involving hydrogen transfer. lookchem.com Amides typically undergo α-cleavage to the carbonyl group.
Predicted Fragmentation Pattern:
| m/z | Predicted Fragment | Fragmentation Pathway |
| 238 | [C₁₂H₁₈N₂OS]⁺ | Molecular Ion |
| 181 | [C₈H₉N₂O]⁺ | Loss of butyl radical (•C₄H₉) |
| 150 | [C₈H₈NO]⁺ | α-cleavage, loss of •NHCH₃ from a fragment |
| 121 | [C₇H₅O]⁺ | Benzoyl cation |
| 92 | [C₆H₆N]⁺ | Fragment from cleavage of the aromatic ring |
Note: These are predicted fragmentation patterns. The relative intensities of the peaks would depend on the stability of the resulting fragments.
Vibrational Spectroscopy for Functional Group Identification (Infrared Spectroscopy)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine and the secondary amide, the C=O bond of the amide, C-N bonds, and aromatic C-H and C=C bonds. The presence of the thioether (C-S) linkage would also give rise to specific, though often weak, absorptions.
Predicted IR Absorption Bands:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |
| Secondary Amide (N-H) | Stretch | 3200 - 3400 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Amide C=O | Stretch | 1630 - 1680 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-N | Stretch | 1200 - 1350 |
| C-S | Stretch | 600 - 800 |
Note: These are predicted absorption ranges. The exact position and intensity of the bands can be influenced by the molecular environment and intermolecular interactions. pressbooks.puborgchemboulder.com
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography is a powerful technique that can provide the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound could be obtained, X-ray diffraction analysis would reveal detailed information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. mdpi.com
Furthermore, the crystal structure would elucidate the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. The primary amine and the secondary amide groups are capable of acting as both hydrogen bond donors and acceptors, suggesting that hydrogen bonding would play a significant role in the crystal packing. The analysis would also reveal any potential π-π stacking interactions between the aromatic rings. This detailed structural information is invaluable for understanding the physical properties of the compound and its interactions with other molecules.
Chromatographic Methods for Purity Assessment and Isomeric Analysis
Chromatographic techniques are indispensable tools in the synthesis and analysis of pharmaceutical compounds, including this compound. These methods are crucial for determining the purity of the final product, identifying and quantifying any impurities or isomers, and monitoring the progress of the chemical synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the two most prominently used techniques for these purposes.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For a compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective methodology for purity assessment and the analysis of potential isomers.
In a typical RP-HPLC setup, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds will have a higher affinity for the mobile phase and will elute earlier, while less polar compounds will be retained longer by the stationary phase.
The presence of various functional groups in this compound, such as the primary amine, the thioether, and the amide, allows for effective separation from its synthetic precursors, by-products, and degradation products. Furthermore, HPLC can be employed to resolve potential positional isomers that may arise during synthesis.
A hypothetical HPLC method for the analysis of this compound could be developed and validated. The following table illustrates a potential set of parameters for such a method.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (Octadecyl-silica), 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) |
| Gradient | 30% to 90% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This method would be validated for its specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results for the determination of purity and the quantification of any isomeric impurities.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique extensively used to monitor the progress of organic reactions. For the synthesis of this compound, TLC can be employed to track the consumption of starting materials and the formation of the desired product.
In a typical TLC analysis, a small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, commonly silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the spotted mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.
The choice of the mobile phase is critical for achieving good separation. A solvent system is selected that provides a significant difference in the retention factor (Rf) values for the starting materials, intermediates, and the final product. The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Spots on the TLC plate are typically visualized under UV light, as aromatic compounds like this compound are often UV-active. Staining with reagents such as potassium permanganate (B83412) or iodine can also be used for visualization.
The following table provides an example of a TLC system that could be used to monitor the synthesis of this compound.
Table 2: Example TLC System for Monitoring the Synthesis of this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 on aluminum plates |
| Mobile Phase | Ethyl acetate (B1210297) / Hexane (1:1, v/v) |
| Visualization | UV light (254 nm) |
| Expected Rf (Product) | ~0.4 - 0.5 |
| Expected Rf (Starting Material) | Varies based on specific precursors |
By comparing the TLC profile of the reaction mixture over time to that of the starting materials and a pure sample of the product, the progress of the reaction can be effectively monitored, and the optimal reaction time can be determined.
Computational Chemistry and Molecular Modeling of 4 Amino 2 Butylthio N Methylbenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of 4-amino-2-(butylthio)-N-methylbenzamide. mdpi.comresearchgate.net By solving the Schrödinger equation for the molecule, DFT provides a detailed picture of the electron distribution, which is fundamental to understanding its chemical behavior.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. researchgate.net These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the amide group and the amino group, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.
Table 1: Calculated Electronic Properties of a Benzamide (B126) Derivative
| Property | Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.8 D | Polarity and intermolecular interactions |
Note: The values in this table are hypothetical and for illustrative purposes, as specific calculations for this compound are not publicly available. The significance of each property is generally applicable.
Conformational Analysis through Molecular Mechanics and Dynamics Simulations
The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt. This is crucial as only specific conformations may be able to bind to a biological target.
Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the rotatable bonds of this compound, such as those in the butylthio and N-methyl groups, MM can be used to perform a conformational search and identify the global and local energy minima. nih.govrsc.org
Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's conformational landscape. fu-berlin.denih.gov By simulating the movement of atoms over time, MD simulations can explore the different conformations accessible to the molecule at a given temperature and in a specific environment (e.g., in water). fu-berlin.denih.gov This allows for the study of the flexibility of the molecule and the transitions between different conformational states. For this compound, MD simulations could reveal how the butylthio chain and the N-methylbenzamide moiety orient themselves relative to each other and how these orientations fluctuate over time. nih.govnih.gov
The results of these simulations can be visualized through Ramachandran-like plots for the key dihedral angles, showing the energetically favorable and unfavorable regions of conformational space. This information is invaluable for understanding how the molecule might present itself to a binding partner.
Molecular Docking Simulations for Putative Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the strength of the binding. mdpi.commdpi.com This method is instrumental in identifying potential biological targets for this compound and in understanding the molecular basis of its activity. mdpi.com
The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity for different orientations and conformations. mdpi.com The results of a docking simulation can provide a detailed picture of the interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com
Given the benzamide scaffold, potential targets for this compound could include a wide range of proteins such as enzymes, G protein-coupled receptors (GPCRs), and ion channels. nih.govnih.gov For example, substituted benzamides have been shown to interact with dopamine (B1211576) receptors and cholesteryl ester transfer protein (CETP). nih.govnih.gov Docking studies could be performed against a panel of such targets to generate hypotheses about the mechanism of action of this compound.
The docking score, typically expressed in units of energy (e.g., kcal/mol), provides a quantitative measure of the predicted binding affinity. mdpi.com A lower docking score generally indicates a more favorable binding interaction.
Table 2: Hypothetical Docking Results for this compound with Putative Targets
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Dopamine D3 Receptor | -8.5 | Asp110, Ser192, Phe346 |
| Cholesteryl Ester Transfer Protein (CETP) | -9.2 | Ile199, Leu216, Arg220 |
| FtsZ | -7.8 | Gly107, Val207, Asn263 |
Note: This table is illustrative and based on the types of interactions observed for similar benzamide derivatives. The specific targets and interacting residues for this compound would need to be determined through specific docking studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Benzamide Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org For substituted benzamide analogues, QSAR models can be developed to predict the activity of new, unsynthesized compounds and to identify the key structural features that contribute to their activity. nih.govnih.govresearchgate.net
The development of a QSAR model involves several steps. First, a dataset of benzamide analogues with known biological activities is compiled. Then, a set of molecular descriptors is calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO energy). nih.gov Finally, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates the descriptors with the biological activity. frontiersin.org
The resulting QSAR model can be represented by an equation that can be used to predict the activity of new benzamide derivatives. The model can also provide insights into the mechanism of action by identifying the descriptors that are most important for activity. For example, a QSAR study on benzamide analogues might reveal that hydrophobicity and the presence of hydrogen bond donors are positively correlated with activity. nih.gov
The predictive power of a QSAR model is assessed through various validation techniques, such as cross-validation and the use of an external test set. nih.gov A robust and predictive QSAR model can be a valuable tool in the lead optimization phase of drug discovery, guiding the design of more potent and selective benzamide derivatives.
Prediction of Spectroscopic Properties from First Principles
Computational methods, particularly those based on quantum mechanics, can be used to predict the spectroscopic properties of molecules from first principles, without the need for empirical parameters. nih.govresearchgate.net This can be a powerful tool for the structural elucidation of new compounds like this compound and for the interpretation of experimental spectra.
Ab initio calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become increasingly accurate. nih.govmdpi.com By calculating the magnetic shielding tensor for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure of the molecule. Discrepancies between the calculated and experimental spectra can also provide insights into conformational effects or intermolecular interactions in solution.
Similarly, the vibrational frequencies and intensities of a molecule can be calculated using quantum chemical methods, allowing for the prediction of its infrared (IR) and Raman spectra. These calculations can aid in the assignment of the vibrational modes observed in the experimental spectra, providing a detailed understanding of the molecule's vibrational properties.
The prediction of electronic transitions using time-dependent DFT (TD-DFT) allows for the simulation of the ultraviolet-visible (UV-Vis) spectrum of a molecule. This can provide information about the electronic structure and the nature of the molecular orbitals involved in the electronic excitations.
Structure Activity Relationship Sar and Structural Analogue Studies of 4 Amino 2 Butylthio N Methylbenzamide
Impact of Butylthio Chain Modifications on Biological Interactions
The butylthio group at the 2-position of the benzamide (B126) ring is a key feature that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Modifications to this alkylthio chain can alter its size, lipophilicity, and conformational flexibility, thereby affecting its interaction with biological targets.
Research on other series of molecules has demonstrated that the length and branching of alkyl chains can have a profound impact on biological activity. For instance, studies on certain biologically active compounds have shown that systematically increasing the alkyl chain length can lead to a corresponding increase in potency up to an optimal length, after which further elongation may lead to a decrease in activity, often referred to as a "cut-off effect." This is typically attributed to the hydrophobic pocket of the target protein having a finite size.
Table 1: Postulated Impact of Butylthio Chain Modifications on the Biological Activity of 4-amino-2-(alkylthio)-N-methylbenzamide Analogues
| Modification of Butylthio Chain | Expected Impact on Physicochemical Properties | Potential Effect on Biological Interactions |
| Chain Length Variation (e.g., methylthio, ethylthio, propylthio, pentylthio) | Alters lipophilicity and steric bulk. | Shorter or longer chains may result in suboptimal hydrophobic interactions with the target, potentially decreasing binding affinity. An optimal chain length likely exists for maximal activity. |
| Chain Branching (e.g., isobutylthio, sec-butylthio, tert-butylthio) | Increases steric hindrance and may alter conformational preferences. | Branched isomers can probe the steric tolerance of the binding site. Increased bulk may either enhance or disrupt key interactions depending on the topology of the binding pocket. |
| Introduction of Unsaturation (e.g., butenylthio) | Introduces rigidity and potential for π-π interactions. | May alter the orientation of the side chain within the binding site, potentially leading to different or altered biological activity. |
| Cyclization (e.g., cyclobutylthio) | Restricts conformational flexibility. | A conformationally constrained analogue could exhibit higher affinity if the locked conformation is the bioactive one, but reduced activity otherwise. |
| Terminal Functionalization (e.g., hydroxybutylthio) | Increases polarity and potential for hydrogen bonding. | The introduction of a polar group could establish new hydrogen bonds with the target, potentially increasing affinity, or it could be detrimental if the binding pocket is purely hydrophobic. |
This table is illustrative and based on general medicinal chemistry principles, as direct experimental data for 4-amino-2-(butylthio)-N-methylbenzamide is limited.
Exploration of Substituents on the Aromatic Ring System in Benzamide Scaffolds
The aromatic ring of the benzamide scaffold is a prime site for modification to fine-tune the electronic and steric properties of the molecule, which can in turn affect its binding affinity, selectivity, and pharmacokinetic profile. The existing 4-amino group is a key feature, likely involved in hydrogen bonding or other polar interactions with a biological target.
Studies on various benzamide derivatives have consistently shown that the nature and position of substituents on the aromatic ring are critical determinants of biological activity. For example, in a series of N-substituted benzamide derivatives, it was found that the presence of a 2-substituent on a phenyl ring was crucial for antiproliferative activity, while the introduction of a chlorine atom or a nitro-group on the same ring led to a significant decrease in activity acs.org.
Table 2: Predicted Influence of Aromatic Ring Substitutions on the Activity of 2-(butylthio)-N-methylbenzamide Analogues
| Position of Substitution | Type of Substituent | Potential Impact on Biological Activity |
| Position 4 (replacing amino) | Alkoxy (e.g., methoxy) | Replacement of the amino group would likely alter hydrogen bonding capabilities, potentially leading to a loss or change in activity, depending on the specific interactions of the amino group. |
| Position 5 | Electron-donating (e.g., methyl) | Could increase electron density in the ring, potentially modulating the properties of the adjacent amino group and influencing binding. |
| Electron-withdrawing (e.g., chloro, fluoro) | May alter the pKa of the 4-amino group and introduce new halogen bonding interactions, which could either be favorable or unfavorable for binding. | |
| Bulky groups (e.g., phenyl) | Introduction of a bulky substituent could lead to steric clashes within the binding site, likely reducing activity. | |
| Position 3 | Small, polar (e.g., hydroxyl) | Could introduce a new hydrogen bonding interaction, potentially enhancing affinity. |
| Small, non-polar (e.g., methyl) | May provide beneficial van der Waals interactions if the binding pocket has a corresponding hydrophobic region. |
This table is based on general SAR principles observed in related benzamide series, as specific data for this compound is not available.
Role of the N-Methyl Amide Moiety in Molecular Recognition
The N-methyl amide moiety is a crucial component of the this compound structure, influencing both its conformational properties and its potential for intermolecular interactions. The presence of the methyl group on the amide nitrogen, as opposed to a simple N-H amide, has several important consequences for molecular recognition.
Firstly, the N-methyl group removes a hydrogen bond donor, which could be critical if the parent N-H amide engages in a hydrogen bond with the biological target. Conversely, if a hydrogen bond donor at this position is detrimental to binding, N-methylation could enhance activity. Secondly, N-methylation can influence the conformational preference of the amide bond (cis/trans isomerism) and restrict rotation around the C-N bond, which can pre-organize the molecule into a bioactive conformation, thereby increasing affinity. However, it can also lock the molecule in an inactive conformation.
In studies of cyclic lipopeptides, substitution of an amide bond with an N-methyl amide bond was found to induce significant conformational changes and lead to a complete loss of antibacterial activity, highlighting the critical role of this modification in that specific molecular context nih.gov.
Table 3: Comparison of N-Methyl Amide vs. N-H Amide in Benzamide Derivatives
| Feature | N-H Amide | N-Methyl Amide | Implications for Molecular Recognition |
| Hydrogen Bonding | Can act as both a hydrogen bond donor and acceptor. | Can only act as a hydrogen bond acceptor (via the carbonyl oxygen). | The loss of the N-H donor can prevent a key interaction with the target, or it can be beneficial if the donor is not required or is sterically disfavored. |
| Conformation | Generally prefers a trans conformation. | Has a higher propensity to adopt a cis conformation compared to the N-H amide. | The conformational rigidity and preference can impact how the molecule fits into a binding site. |
| Lipophilicity | More polar. | More lipophilic. | This can affect membrane permeability and interactions with hydrophobic regions of the target. |
| Metabolic Stability | The N-H bond can be a site for metabolism. | N-methylation can block this metabolic pathway, potentially increasing the compound's half-life. |
SAR Comparisons with Related Aminobenzamide and Thioether Derivatives
To better understand the SAR of this compound, it is useful to compare it with related aminobenzamide and thioether derivatives. The combination of the 4-amino group, the 2-thioether linkage, and the N-methyl amide creates a unique pharmacological profile that can be dissected by comparing it to simpler analogues.
Design and Synthesis of Chemically Modified Analogues for SAR Elucidation
The systematic elucidation of the SAR of this compound would require the design and synthesis of a focused library of analogues. The synthetic strategies would likely revolve around a central benzamide core, with variations introduced at the key positions identified in the preceding sections.
A plausible synthetic approach would involve the preparation of a common intermediate, such as 4-amino-2-mercapto-N-methylbenzamide, which could then be alkylated with a variety of alkyl halides to generate a series of analogues with different thioether side chains. This would allow for a systematic exploration of the impact of the alkylthio group on biological activity.
Alternatively, starting from a substituted 2-thiobenzoic acid, amidation with methylamine (B109427) would yield the desired N-methylbenzamide core, which could then be further functionalized. The synthesis of analogues with different substituents on the aromatic ring would likely involve starting with appropriately substituted anthranilic acid derivatives.
The design of these analogues would be guided by the hypotheses outlined in the previous sections. For example, a set of analogues with varying alkyl chain lengths at the 2-position (methyl, ethyl, propyl, butyl, pentyl) would be synthesized to probe the hydrophobic pocket of the target. Another set of analogues could explore the effect of electron-donating and electron-withdrawing groups at the 5-position of the aromatic ring to fine-tune the electronic properties of the molecule. Finally, the synthesis of the corresponding N-H amide and N,N-dimethyl amide analogues would provide crucial information on the role of the amide substitution pattern.
Mechanistic Research and Target Identification for Benzamide Derivatives in Proteomics
Methodologies for Identifying Protein Targets of Small Molecules
The identification of protein targets is a critical step in understanding the mechanism of action of small molecules like benzamide (B126) derivatives. Various methodologies are employed to achieve this, broadly categorized into affinity-based and genetic-based approaches.
Affinity-Based Protein Profiling and Chemoproteomics Approaches
Affinity-based protein profiling (ABPP) is a powerful strategy to identify the cellular targets of small molecules. This technique utilizes probes that are structurally similar to the compound of interest but are modified with a reporter tag (e.g., a biotin (B1667282) or a fluorescent dye) and often a reactive group to allow for covalent binding to the target protein. The general workflow involves incubating the probe with a complex biological sample, such as a cell lysate or even in living cells, followed by the enrichment of probe-bound proteins and their identification by mass spectrometry.
Chemoproteomics is a broader field that encompasses ABPP and other methods to study the interactions of small molecules with proteins on a proteome-wide scale. These approaches can provide valuable insights into both on-target and off-target interactions, which is crucial for drug development and understanding potential side effects.
Despite the robustness of these methods, no published studies were found that have applied affinity-based protein profiling or other chemoproteomics approaches to specifically identify the protein targets of 4-amino-2-(butylthio)-N-methylbenzamide.
Genetic-Based Approaches in Target Elucidation
Genetic approaches offer a complementary strategy for target identification. These methods often involve observing how genetic modifications influence the cellular response to a small molecule. For instance, a library of gene knockout or knockdown mutants can be screened for resistance or hypersensitivity to the compound. If a mutation in a specific gene confers resistance, it suggests that the protein encoded by that gene may be the direct target of the compound.
Another genetic-based approach is the use of overexpression libraries. In this case, increased expression of the target protein might lead to a higher tolerance for the compound. Techniques like CRISPR-Cas9 have revolutionized the ease and precision of these genetic screens in various model organisms and human cell lines.
A thorough search of the scientific literature did not yield any studies that have utilized genetic-based approaches to elucidate the molecular target of this compound.
Biochemical Characterization of Compound-Protein Interactions
Once a potential protein target has been identified, the interaction between the small molecule and the protein needs to be biochemically characterized to validate the finding and to understand the nature of the interaction.
Enzyme Inhibition or Activation Assays
If the identified target is an enzyme, its activity can be measured in the presence and absence of the compound. These assays can determine whether the compound acts as an inhibitor or an activator of the enzyme. Further studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and determine key parameters such as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
No data from enzyme inhibition or activation assays for this compound is currently available in the public scientific literature.
Receptor Binding and Ligand-Target Kinetics
For non-enzymatic protein targets, such as receptors or channels, binding assays are employed to characterize the interaction. These assays can measure the affinity of the compound for its target, typically expressed as the dissociation constant (Kd). Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide detailed information about the kinetics (on-rate and off-rate) and thermodynamics of the binding event.
There are no published studies detailing the receptor binding properties or ligand-target kinetics of this compound.
Functional Assays for Studying Biological Effects in Research Models
Following the identification of potential protein targets for a benzamide derivative, functional assays are crucial for validating these interactions and understanding the subsequent biological effects within a cellular or organismal context. These assays are designed to measure the physiological or pathological consequences of the compound's engagement with its target. The selection of appropriate assays is contingent on the hypothesized function of the identified target protein and the cellular pathways in which it is involved.
A variety of in vitro and in vivo models are employed to elucidate the mechanism of action. For instance, if a benzamide derivative is found to interact with a specific enzyme, enzymatic assays are conducted to determine whether the compound acts as an inhibitor or an activator. These assays typically involve incubating the purified enzyme with its substrate in the presence and absence of the compound and measuring the rate of product formation.
Cell-based assays are fundamental in understanding the compound's effects in a more complex biological system. These can range from viability assays, which assess the compound's impact on cell survival and proliferation, to more specific functional readouts. For example, if the target is a component of a signaling pathway, reporter gene assays can be utilized to measure the transcriptional activity of downstream effectors. Immunoblotting or ELISA-based methods can quantify changes in protein expression or post-translational modifications that are indicative of pathway modulation.
Advanced microscopy techniques, such as immunofluorescence, can provide spatial information about the compound's effect on protein localization or cellular morphology. Furthermore, proteomics-based approaches can be used in a functional context to analyze global changes in the proteome following compound treatment, offering a broader view of the cellular response.
In cases where a compound is being investigated for therapeutic potential, in vivo studies using animal models are often the next step. These studies are critical for assessing the compound's efficacy and understanding its effects at the organismal level. The choice of animal model will depend on the disease context and the target being studied.
The data generated from these functional assays are essential for building a comprehensive understanding of the benzamide derivative's mechanism of action and for validating the targets identified through proteomic screening.
| Assay Type | Purpose | Example Techniques |
| Biochemical Assays | To determine the direct effect of the compound on the purified target protein. | Enzyme kinetics assays, binding assays (e.g., Surface Plasmon Resonance). |
| Cell-Based Assays | To evaluate the compound's effect on cellular processes and pathways. | Cell viability assays (e.g., MTT, CellTiter-Glo), reporter gene assays, immunoblotting, immunofluorescence. |
| In Vivo Models | To assess the compound's efficacy and biological effects in a whole organism. | Disease-specific animal models, pharmacokinetic and pharmacodynamic studies. |
| Proteomic Assays | To analyze global changes in protein expression and modification following compound treatment. | Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). |
Advanced Research Applications and Future Directions for 4 Amino 2 Butylthio N Methylbenzamide
Development of Novel Chemical Probes Based on the Benzamide (B126) Scaffold
The benzamide scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds. This framework provides a robust starting point for the design of novel chemical probes, which are small molecules used to study and manipulate biological systems. nih.gov The specific structure of 4-amino-2-(butylthio)-N-methylbenzamide offers several advantages for probe development.
The primary amino group and the N-methylbenzamide moiety can be systematically modified to modulate binding affinity and selectivity for specific protein targets. The butylthio group at the 2-position introduces a lipophilic character and potential for specific interactions within protein binding pockets. Researchers can leverage these features to design probes for various applications, including:
Target Identification and Validation: By incorporating a reactive group or a reporter tag, derivatives of this compound can be used to covalently label and identify their protein binding partners within a complex cellular lysate.
Enzyme Inhibition Studies: The benzamide core is a known pharmacophore for a variety of enzymes. mdpi.com By fine-tuning the substituents, it is possible to develop selective inhibitors for specific enzymes, allowing for the detailed study of their function in cellular processes. nih.gov
Imaging Probes: Attachment of a fluorophore to the benzamide scaffold can generate fluorescent probes for visualizing the localization and dynamics of target proteins within living cells.
The development of such probes is crucial for understanding the molecular basis of diseases and for the discovery of new therapeutic targets.
| Probe Type | Potential Application | Key Structural Feature to Modify |
| Affinity-based Probes | Target identification | Introduction of a photoreactive or electrophilic group |
| Fluorescent Probes | Cellular imaging of target proteins | Conjugation of a fluorophore |
| Enzyme Inhibitor Probes | Studying enzyme function and kinetics | Optimization of substituents for potency and selectivity |
Application in Biochemical Pathway Elucidation Studies
Small molecule probes derived from compounds like this compound are invaluable tools for dissecting complex biochemical pathways. ableweb.orgnih.gov These probes can be used to perturb specific nodes within a pathway, allowing researchers to observe the downstream consequences and thereby infer the function of the targeted protein.
For instance, a selective inhibitor based on the this compound scaffold could be used to block a specific enzymatic step in a signaling cascade. By observing the resulting changes in cellular phenotype or the accumulation of specific metabolites, the role of that enzyme in the pathway can be determined. rsc.org This approach offers temporal control that is often difficult to achieve with genetic methods like gene knockout.
Chemoproteomic approaches, which utilize chemical probes to study protein function on a proteome-wide scale, can be significantly enhanced by the development of specific probes from this benzamide scaffold. nih.gov An affinity probe based on this compound could be used to pull down its binding partners and associated protein complexes, providing a snapshot of the protein-protein interactions within a specific pathway.
Integration into Systems Biology Methodologies
Systems biology aims to understand the complex interactions within biological systems as a whole. Chemical probes with well-defined targets and mechanisms of action are essential for building and validating the computational models used in systems biology. A highly selective probe derived from this compound can be used to perturb a single component of a complex network, and the system-wide response can be monitored using high-throughput techniques like proteomics and metabolomics. youtube.comyoutube.com
The data generated from such experiments can be used to:
Refine network models: By comparing the observed cellular response to the predictions of a computational model, researchers can identify discrepancies and refine the model's structure and parameters.
Identify key network nodes: Perturbing different proteins with a library of probes can help to identify critical nodes that control the flow of information through a network.
Uncover novel pathway connections: The system-wide effects of a specific perturbation can reveal unexpected connections between different biochemical pathways.
The integration of well-characterized chemical probes into systems biology workflows is crucial for moving from a descriptive to a predictive understanding of cellular function.
| Systems Biology Application | Role of the Chemical Probe | Data Generated |
| Network Model Validation | Induce a specific and controlled perturbation | Proteomic, transcriptomic, and metabolomic data |
| Identification of Critical Nodes | Systematically inhibit different network components | Phenotypic data, changes in signaling output |
| Discovery of Pathway Crosstalk | Observe off-target and downstream effects of perturbation | Multi-omics data revealing unexpected changes |
Potential for Derivatization in Advanced Chemical Biology Tools
The chemical structure of this compound is amenable to a wide range of chemical modifications, making it an excellent starting point for the creation of more advanced chemical biology tools. The primary amino group, the aromatic ring, and the N-methyl group are all sites where new functionalities can be introduced.
One exciting area of development is the creation of Proteolysis Targeting Chimeras (PROTACs) . A PROTAC is a bifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. By chemically linking a derivative of this compound that binds to a specific protein of interest to a known E3 ligase ligand, it may be possible to create a PROTAC that induces the targeted degradation of that protein.
Other potential derivatizations include the attachment of:
Biotin (B1667282) tags for affinity purification of target proteins.
Photo-crosslinkers to covalently capture binding partners upon UV irradiation.
Click chemistry handles to allow for the facile attachment of various reporter groups.
These derivatization strategies significantly expand the utility of the core benzamide scaffold, enabling a wide range of sophisticated experiments to probe protein function.
Future Research Trajectories for Alkylthio-Substituted Aminobenzamides
The future research directions for alkylthio-substituted aminobenzamides, including this compound, are promising and multifaceted. A key area of focus will be the systematic exploration of the structure-activity relationships (SAR) of this class of compounds against various biological targets. By synthesizing and screening a library of analogs with different alkylthio chains, substitutions on the aromatic ring, and modifications to the amide group, it will be possible to develop highly potent and selective modulators of protein function. nih.gov
Future research will likely concentrate on:
Target Deconvolution: For any biologically active derivatives, identifying the specific protein targets will be a high priority. This can be achieved using a combination of affinity chromatography, mass spectrometry-based proteomics, and genetic approaches.
Development of Tool Compounds: The most promising and well-characterized derivatives can be made available to the broader scientific community as "tool compounds" to facilitate research in various biological areas.
Exploration of Therapeutic Potential: Derivatives that show interesting activity against disease-relevant targets, such as enzymes implicated in cancer or neurodegenerative diseases, will be further optimized for their therapeutic potential. nih.gov
The continued investigation of alkylthio-substituted aminobenzamides holds great promise for advancing our understanding of fundamental biology and for the development of new therapeutic strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
